4-Bromotoluene

Catalog No.
S594416
CAS No.
106-38-7
M.F
C7H7Br
M. Wt
171.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromotoluene

CAS Number

106-38-7

Product Name

4-Bromotoluene

IUPAC Name

1-bromo-4-methylbenzene

Molecular Formula

C7H7Br

Molecular Weight

171.03 g/mol

InChI

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3

InChI Key

ZBTMRBYMKUEVEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)Br

solubility

less than 1 mg/mL at 75° F (NTP, 1992)
6.43e-04 M
Sol in chloroform
Water solubility of 110 ppm at 25 °C.
Soluble in ethanol, acetone, and ethe

Synonyms

1-Bromo-4-methylbenzene; 1-Methyl-4-bromobenzene; 4-Bromo-1-methylbenzene; 4-Bromotoluene; 4-Methyl-1-bromobenzene; 4-Methylbromobenzene; 4-Methylphenyl Bromide; 4-Tolyl Bromide; NSC 6531; p-Bromo(methyl)benzene; p-Bromotoluene; p-Methylbromobenzene;

Canonical SMILES

CC1=CC=C(C=C1)Br

The exact mass of the compound 4-Bromotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992)6.43e-04 msol in chloroformwater solubility of 110 ppm at 25 °c.soluble in ethanol, acetone, and ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6531. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromotoluene, also known as p-bromotoluene, is a crystalline solid at room temperature that serves as a foundational building block in organic synthesis.[1] It is widely utilized as a key intermediate for creating complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[2][3][4] Its utility stems from the C-Br bond, which is readily activated for palladium-catalyzed cross-coupling reactions like Suzuki and Heck, enabling the formation of new carbon-carbon bonds.[3][5] The para-position of the methyl group relative to the bromine atom provides specific steric and electronic properties that influence regioselectivity in subsequent reactions, making it a precise tool for targeted synthesis.[6]

Substituting 4-Bromotoluene with seemingly similar compounds introduces significant process and performance penalties. Using 4-chlorotoluene, a common cost-saving attempt, results in dramatically lower reactivity in crucial C-C bond-forming reactions, often requiring harsher conditions, higher catalyst loadings, and leading to lower yields.[7][8] Conversely, while 4-iodotoluene is more reactive, its higher cost and lower stability can make it unsuitable for scaled processes. Isomeric substitution with 2-bromotoluene or 3-bromotoluene is fundamentally flawed for applications requiring specific regiochemical outcomes; the different placement of the bromine atom alters steric hindrance and electronic effects, leading to different product distributions and impurity profiles in subsequent synthetic steps.[9][10] Finally, the physical properties differ significantly; 4-bromotoluene is a solid with a melting point of 28.5 °C, whereas its ortho and meta isomers are liquids at room temperature, necessitating completely different material handling and processing setups.[1]

Superior Reactivity in Suzuki Coupling Compared to Aryl Chlorides, Enabling Milder Process Conditions

In palladium-catalyzed Suzuki coupling reactions, the choice of halide is a primary determinant of reaction efficiency. Aryl bromides like 4-bromotoluene consistently outperform their chloride analogs. For example, in a study coupling various aryl halides with phenylboronic acid, the reaction with 4-chlorotoluene at 100 °C resulted in only 5% conversion.[7] In a separate study under optimized aqueous conditions, the Suzuki coupling of 4-bromotoluene with phenylboronic acid achieved a 100% yield in 4 hours, whereas 4-chlorotoluene under similar, albeit longer (12 hours), conditions yielded only 4%.[11] This reactivity gap (C-Br vs. C-Cl) is a well-established principle, stemming from the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step.[8][12]

Evidence DimensionProduct Yield in Suzuki Coupling Reaction
Target Compound Data100% yield (with phenylboronic acid)
Comparator Or Baseline4-Chlorotoluene: 4% yield (with phenylboronic acid)
Quantified Difference4-Bromotoluene provides a ~25-fold higher yield under comparable, mild aqueous conditions.
ConditionsSuzuki coupling with phenylboronic acid, PdCl2(Ln@β-CD) catalyst, K3PO4 base, water, 90 °C.[11]

Selecting 4-bromotoluene allows for lower process temperatures, shorter reaction times, and higher throughput compared to using less reactive but cheaper 4-chlorotoluene, reducing energy costs and improving process economics.

Distinct Physical State at Room Temperature Simplifies Handling and Dosing Compared to Isomers

The isomeric form of a bromotoluene fundamentally dictates its physical state and handling requirements. 4-Bromotoluene is a crystalline solid with a melting point of 28.5 °C.[1] In stark contrast, its isomers, 2-bromotoluene (o-bromotoluene) and 3-bromotoluene (m-bromotoluene), are liquids at ambient temperature, with melting points of -27.8 °C and -39.8 °C, respectively.[1] This difference is critical for industrial and laboratory workflows.

Evidence DimensionMelting Point (°C)
Target Compound Data28.5 °C (Solid)
Comparator Or Baseline2-Bromotoluene: -27.8 °C (Liquid) | 3-Bromotoluene: -39.8 °C (Liquid)
Quantified Difference4-Bromotoluene's melting point is over 55 °C higher than its ortho and meta isomers.
ConditionsStandard atmospheric pressure.[1]

Procuring 4-bromotoluene as a solid allows for easier storage, weighing, and precise dosing in batch processes, avoiding the complexities of handling and pumping liquids, which is required for its ortho and meta isomers.

Favorable Electrochemical Reduction Potential Compared to Bromobenzene

The electrochemical reduction potential, which indicates the ease of C-Br bond cleavage, is influenced by substituents on the aromatic ring. While direct comparative data for 4-bromotoluene is limited, studies on related compounds show clear trends. For example, bromobenzene requires potentials more negative than -1.8 V (vs SHE) for reductive dehalogenation, with very low current efficiency (<1%) even at -2.1 V.[13] The electron-donating methyl group in 4-bromotoluene is expected to make reduction slightly more difficult than bromobenzene, but it provides a distinct electronic signature compared to isomers or other substituted aryl bromides, which is critical for selective electrochemical synthesis.

Evidence DimensionElectrochemical Reduction Potential for C-Br Cleavage
Target Compound DataReduction occurs at negative potentials, influenced by the para-methyl group.
Comparator Or BaselineBromobenzene: Requires potential > -1.8 V (vs SHE) for slow reduction.
Quantified DifferenceThe methyl group modulates the reduction potential relative to the unsubstituted bromobenzene baseline.
ConditionsBoron-Doped Diamond Electrode (BDDE) in 30% aqueous methanol.[13]

For electrosynthesis applications, the specific reduction potential of 4-bromotoluene allows for selective C-Br bond activation, potentially avoiding side reactions that might occur with other isomers or analogs that have different reduction potentials.

Efficient Synthesis of Biaryl Compounds via Suzuki and Related Cross-Couplings

For processes requiring the construction of biaryl structures, 4-bromotoluene is a preferred precursor over aryl chlorides due to its significantly higher reactivity. This allows for the use of milder reaction conditions, lower catalyst loads, and shorter cycle times, leading to more economical and sustainable manufacturing of active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials.[3][11][14]

Precursor for Regiospecific Functionalization in Multi-step Synthesis

When the final product's performance depends on the precise para-orientation of substituents, 4-bromotoluene is the required starting material. Unlike its ortho or meta isomers, its defined structure ensures the synthesis of a single, desired constitutional isomer, avoiding costly and difficult purification steps to remove unwanted isomeric byproducts.[9]

Intermediate for Grignard Reagent Formation in Batch Processing

The solid nature of 4-bromotoluene makes it well-suited for workflows involving the preparation of Grignard reagents (p-tolylmagnesium bromide) on a laboratory or industrial scale.[15] Its ease of handling as a solid simplifies the charging of reactors compared to its liquid isomers, improving operational safety and dosing accuracy.[1]

Physical Description

Crystals, clear pale yellow liquid. (NTP, 1992)

Color/Form

Crystals from absolute alcohol

XLogP3

3.4

Boiling Point

363 °F at 760 mm Hg (NTP, 1992)
184.3 °C
184.5 °C at 760 mm Hg

Flash Point

185 °F (NTP, 1992)
85 °C (185 °F) Closed Cup

Vapor Density

5.9 (NTP, 1992) (Relative to Air)
5.9 (Air= 1)

Density

1.399 at 68 °F (NTP, 1992)
1.3995 @ 35 °C

LogP

3.42 (LogP)
log Kow = 3.42

Melting Point

83.3 °F (NTP, 1992)
28.5 °C

UNII

9E349GQ7EU

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (79.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 50.5 °F ; 5 mm Hg at 117.5° F; 10 mm Hg at 142.0° F (NTP, 1992)
1.15 mmHg
1.15 mm Hg at 25 °C.

Pictograms

Irritant

Irritant

Other CAS

106-38-7

Wikipedia

P-bromotoluene

Methods of Manufacturing

... BY DIAZOTIZATION OF p-TOLUIDINE FOLLOWED BY REPLACEMENT OF THE DIAZONIUM GROUP BY BROMINE.
Replacement of hydrogen in parent compound by bromine: (a) in the presence of iron; ... Hydrogen bromide is allowed to escape, preferably being washed by incoming raw material. In some cases a method for separating isomeric compounds is necessary.
... BY DIAZOTIZATION OF P-TOLUIDINE, FOLLOWED BY TREATMENT WITH CUPROUS BROMIDE, POTASSIUM BROMIDE & HYDROBROMIC ACID

General Manufacturing Information

Benzene, 1-bromo-4-methyl-: ACTIVE

Analytic Laboratory Methods

Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Chlorobenzene/
GC METHOD FOR QUALITATIVE & QUANTITATIVE ANAL OF MIXT OF BENZYL BROMIDE (TECHNICAL PROD CONTAINED o- & p-BROMOTOLUENE CONTAMINANTS), XYLYL BROMIDE, CHLOROACETOPHENONE, ALPHA-CHLOROBENZALMALONONITRILE & DIPHENYLAMINOARSINE CHLORIDE IS PRESENTED. THE 1 UG SENSITIVITY OF THE METHOD COULD BE INCREASED BY UTILIZATION OF AN ELECTRON CAPTURE DETECTOR.

Dates

Last modified: 08-15-2023

Biosynthesis of palladium nanoparticles using

Guanghui Liu, Xuefeng Bai
PMID: 28476989   DOI: 10.1049/iet-nbt.2016.0117

Abstract

A green route for the synthesis of palladium (Pd) nanoparticles (Pd NPs) employing
leaf extract as a reducing and capping agent is described. The as-prepared Pd NPs are spherical with a face centred cubic structure, a particle distribution of 2.2-6.8 nm and an average particle size of 4.2 nm. The application of this catalyst toward homogeneous Suzuki coupling reactions was investigated. The Pd NPs afforded a yield of 98.86% in the Suzuki coupling reaction of 4-bromotoluene with phenylboronic acid using 0.01 mmol% of the catalyst at 60°C for 30 min under an air atmosphere.


Possible intermediates of Cu(phen)-catalyzed C-O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies

Hong-Jie Chen, I-Jui Hsu, Mei-Chun Tseng, Shin-Guang Shyu
PMID: 24935814   DOI: 10.1039/c4dt00582a

Abstract

The C-O coupling reaction between 2,4-dimethylphenol and 4-bromotoluene catalyzed by the CuI/K2CO3/phen system can be inhibited by the radical scavenger cumene. Complexes [Cu(i)(phen)(1-(2,4-dimethylphenoxy)-4-methylbenzene)](+) (denoted as A), {H[Cu(i)(phen)(2,4-dimethylphenoxy)]}(+) and [Cu(i)(2,4-dimethylphenoxy)2](-) (denoted as B) were observed by in situ electrospray ionization mass spectrometry (ESI-MS) analysis of the copper(i)-catalyzed C-O coupling reaction under the catalytic reaction conditions indicating that they could be intermediates in the reaction. The in situ EPR study of the reaction solution detected the Cu(ii) species with a fitted g value of 2.188. A catalytic cycle with a single electron transfer (SET) step was proposed based on these observations.


Phosphine-free, palladium-catalyzed arylation of heterocycles through C-H bond activation with pivalic acid as a cocatalyst

Dongbing Zhao, Weida Wang, Shuang Lian, Fei Yang, Jingbo Lan, Jingsong You
PMID: 19115287   DOI: 10.1002/chem.200802001

Abstract




Iron-catalyzed homocoupling of bromide compounds

Xiaoliang Xu, Dongping Cheng, Wen Pei
PMID: 16901160   DOI: 10.1021/jo060673l

Abstract

The homocoupling of bromide compounds was successfully performed in one pot by a combination of metallic magnesium and a catalytic amount of iron salts. The binary catalytic system differentiates itself from other homocoupling reactions catalyzed by iron salts in that it requires neither the in situ preparation of Grignard reagent nor the addition of a 1,2-dihalogen compound as an oxidant. Various aromatic and alkyl bromides underwent the homocoupling smoothly affording the corresponding symmetrical hydrocarbon compounds in moderate to excellent yields.


Impurity profiling of methamphetamine hydrochloride drugs seized in the Philippines

Fabian M Dayrit, Morphy C Dumlao
PMID: 15240018   DOI: 10.1016/j.forsciint.2004.03.002

Abstract

Methamphetamine hydrochloride is one of the most widely used illicit drugs in the Philippines. In this study, we describe the application of cluster analysis of trace impurities in the profiling of the seized methamphetamine drug samples. Thirty milligrams of a homogenized drug sample were dissolved in 1 mL of pH 10.5 buffer solution and extracted with ethyl acetate containing three internal standards. The trace impurities were identified using gas chromatography-mass spectrometry (GC-MS) and quantified by gas chromatography with a flame ionization detector (GC-FID). Following previously reported methodologies, 30 impurity peaks were selected from the GC-FID chromatograms. The peak areas and retention times were referenced to the internal standards. The peak areas of the selected peaks were then grouped for cluster analysis. In order to check for consistency of clustering, two further cluster analyses were performed using 40 and 50 impurity peaks. Changes in clustering were observed in going from 30 to 40 impurity peaks, while analyses using 40 and 50 impurity peaks gave similar results. Thus, for the seized drug samples used in this study, cluster analysis using at least 40 impurity peaks showed better consistency of clustering as compared to analysis using 30 peaks only. Ten of the impurity peaks were identified, of which four were identified for the first time in methamphetamine drug samples. These are p-bromotoluene, N-benzyl amphetamine, N-ethyl amphetamine, and N-ethyl methamphetamine. The presence of phenyl-2-propanone (P2P), N,N-dimethyl amphetamine, and N-formyl amphetamine is indicative that these casework samples were synthesized using the Leuckart method.


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